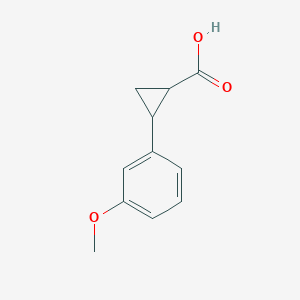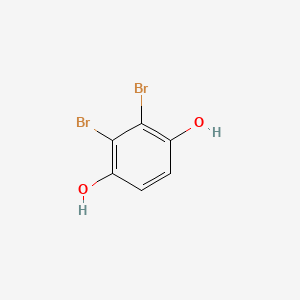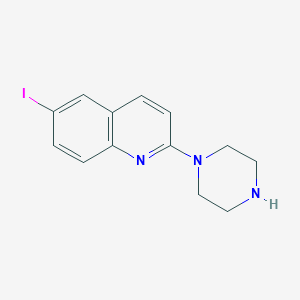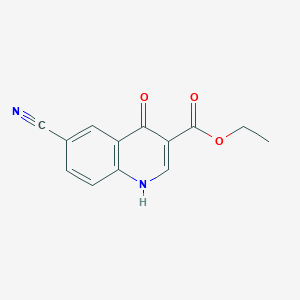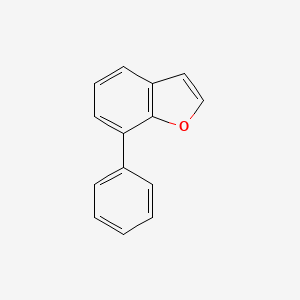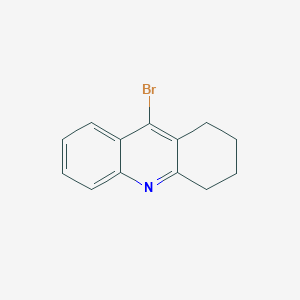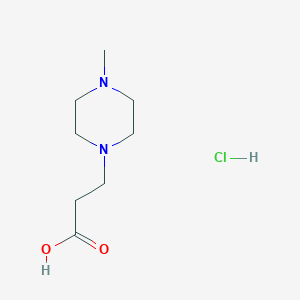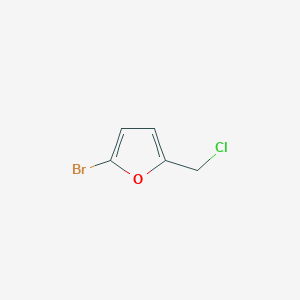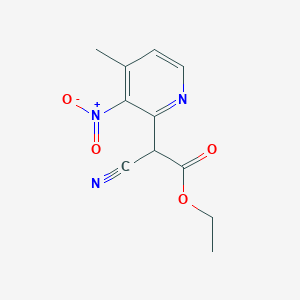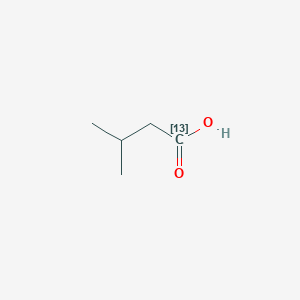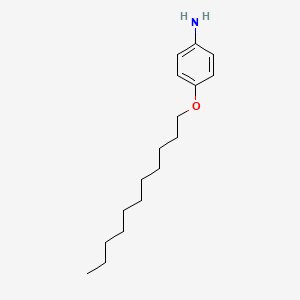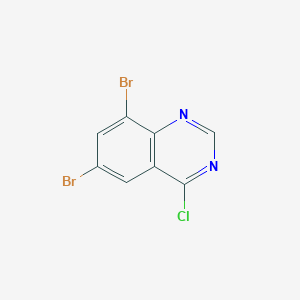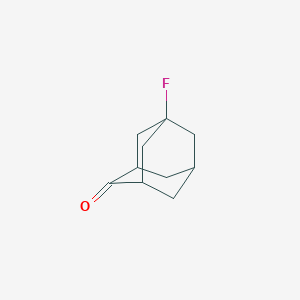
5-氟-2-金刚烷酮
描述
5-Fluoro-2-adamantanone is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has also been investigated .Molecular Structure Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantanes are known for their unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .科学研究应用
纳米技术
金刚烷衍生物,包括5-氟-2-金刚烷酮,可用于纳米技术应用,特别是作为连接半导体接触表面的纳米线。 它们独特的结构允许在纳米尺度上进行精确的相互作用,这对开发先进电子器件至关重要 .
功能衍生物的合成
金刚烷衍生物的反应性使其成为合成各种功能性衍生物的极佳起始材料。 这些衍生物可以针对特定的性质和功能进行定制,从而推动材料科学的创新 .
医药应用
金刚烷结构由于其生物活性,通常用于药物中5-氟-2-金刚烷酮有可能参与新药的合成或作为药物递送系统中的一个部分 .
高能燃料和油
金刚烷衍生物的高稳定性和能量含量使其成为开发热稳定和高能燃料和油的合适候选者。 这可能对需要专门燃料来源的行业产生影响 .
高分子科学
金刚烷衍生物可以作为单体来创建更高钻石状庞大聚合物,称为金刚烷。 这些聚合物具有非凡的强度和稳定性,使其在各种工业应用中具有价值 .
表面识别研究
金刚烷衍生物的结构特异性使其可用于表面识别研究。 这种应用对于开发依赖于分子识别的传感器和诊断工具至关重要 .
不饱和金刚烷衍生物化学进展 不饱和金刚烷…化学进展 - Springer 金刚烷在药物递送系统和表面识别中的应用 - MDPI
安全和危害
未来方向
作用机制
Target of Action
The primary target of 5-Fluoro-2-adamantanone is Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a terpenoid with a wide range of biological activities.
Mode of Action
It is known that the compound interacts with its target enzyme, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as adamantanones, which contain a ketone group attached to the adamantane (tricyclo [3311]decane) ring . This suggests that 5-Fluoro-2-adamantanone may affect pathways involving these types of compounds.
Pharmacokinetics
The oral bioavailability of 5-Fluoro-2-adamantanone alone is approximately 4% .
Result of Action
It is known that the compound can lead to the formation of weak c–h···o–c molecular interactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-adamantanone. For example, the compound’s thermal behavior and degradation kinetics can be influenced by temperature . Additionally, the compound’s occurrence, fate, and potential toxic effects in the aqueous environment have been examined .
生化分析
Biochemical Properties
5-Fluoro-2-adamantanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound can form strong hydrogen bonds with biomolecules, influencing their stability and function. For instance, 5-Fluoro-2-adamantanone can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic flux within the cell .
Cellular Effects
The effects of 5-Fluoro-2-adamantanone on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling pathways such as the Wnt/β-catenin and NF-κB pathways, leading to changes in gene expression and cellular responses . Additionally, 5-Fluoro-2-adamantanone can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-adamantanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by forming a stable complex with the enzyme . This inhibition can lead to changes in gene expression and cellular function. Additionally, 5-Fluoro-2-adamantanone can modulate the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-2-adamantanone can change over time in laboratory settings. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, 5-Fluoro-2-adamantanone can undergo degradation in the presence of light or heat, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-adamantanone can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, including changes in liver and kidney function, as well as alterations in blood chemistry . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
5-Fluoro-2-adamantanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence the overall metabolic flux and levels of metabolites within the cell. Additionally, 5-Fluoro-2-adamantanone can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates and end products .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-adamantanone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . For example, 5-Fluoro-2-adamantanone can be transported into cells via specific transporters and distributed within the cytoplasm and organelles . These interactions can influence the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-adamantanone can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-Fluoro-2-adamantanone can localize to the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression . Additionally, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .
属性
IUPAC Name |
5-fluoroadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDVRJNXUKDRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505806 | |
| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41171-83-9 | |
| Record name | 5-Fluorotricyclo[3.3.1.1~3,7~]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


